Sodium tungstate

Description

Properties

CAS No. |

13472-45-2 |

|---|---|

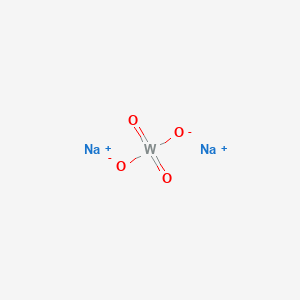

Molecular Formula |

NaOW |

Molecular Weight |

222.83 g/mol |

IUPAC Name |

disodium;dioxido(dioxo)tungsten |

InChI |

InChI=1S/Na.O.W |

InChI Key |

QOBFCGLLOGLAPM-UHFFFAOYSA-N |

SMILES |

[O-][W](=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

O=[W].[Na] |

Color/Form |

WHITE, RHOMBIC White crystalline powder or granules |

density |

4.179 |

melting_point |

698 °C |

Other CAS No. |

13472-45-2 |

physical_description |

DryPowder; Liquid |

Pictograms |

Irritant |

Related CAS |

10213-10-2 (dihydrate) 11120-01-7 (hydrochloride salt of cpd with unknown MF) |

solubility |

SOL 57.5 G/100 CC WATER @ 0 °C; 73.2 G @ 21 °C; 96.9 G @ 100 °C |

Synonyms |

sodium tungstate sodium tungstate dihydrate sodium tungstate(VI) sodium tungstate(VI) dihydrate sodium tungstate(VI), 181W-labeled |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Sodium Tungstate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of sodium tungstate (Na₂WO₄), a compound with diverse applications, including as a catalyst in organic synthesis and exhibiting potential anti-diabetic properties.[1] This document details the crystallographic parameters of its various phases, outlines experimental protocols for its structural determination, and presents a logical workflow for its analysis.

Crystalline Phases and Structural Parameters

This compound is known to exist in multiple crystalline forms, with its most stable and well-characterized structure at ambient temperature and pressure being a cubic spinel type.[2] The compound undergoes phase transitions to other symmetries at elevated temperatures and pressures.[3][4]

Ambient Conditions: The Cubic Spinel Structure

At room temperature, this compound adopts a face-centered cubic (FCC) crystal structure belonging to the Fd-3m space group.[1][5] This structure is analogous to that of the mineral spinel. In this arrangement, the tungsten (W⁶⁺) ions are located in tetrahedral coordination sites, while the sodium (Na⁺) ions occupy octahedral sites.[1][2] The WO₄²⁻ tetrahedra exhibit near-perfect Td symmetry.[1]

Table 1: Crystallographic Data for Cubic this compound (Fd-3m)

| Parameter | Value | Reference |

| Space Group | Fd-3m | [1][5] |

| Crystal System | Cubic | [1][5] |

| Lattice Parameter (a) | 9.122(2) Å - 9.13 Å | [1][6] |

| Unit Cell Volume | ~759.5 ų | Calculated |

| W-O Bond Length | 1.7830(2) Å | [1] |

| Na-O Bond Length | 2.378(8) Å | [1] |

High-Temperature and High-Pressure Phases

This compound exhibits a rich polymorphism under non-ambient conditions.[1] It undergoes at least one first-order phase transition at approximately 901 K to an orthorhombic symmetry, possibly with the space group Pnam.[1][3] Another phase is suggested to be stable in a very narrow temperature range between 860.6 K and 861.8 K.[1] High-pressure studies have also revealed the existence of new high-pressure phases.[3][7] One high-temperature orthorhombic phase has been identified with the space group Fddd.[4]

Table 2: Known High-Temperature/Pressure Phases of this compound

| Phase | Crystal System | Space Group | Conditions | Reference |

| Phase I | Orthorhombic | Pnam (possible) | ~901 K | [1][3] |

| Phase II | Orthorhombic | Fddd | High Temperature | [4] |

| High-Pressure Phase | Tetragonal (I4/mmm) | High Pressure | [7] |

Experimental Protocols for Crystal Structure Analysis

The determination of this compound's crystal structure primarily relies on X-ray diffraction (XRD) and neutron diffraction techniques.

Sample Preparation: Solid-State Reaction

Polycrystalline this compound is typically synthesized via a solid-state reaction.[1]

Protocol:

-

Precursor Mixing: High-purity sodium carbonate (Na₂CO₃) and tungsten trioxide (WO₃) are mixed in a stoichiometric ratio.

-

Grinding: The mixture is thoroughly ground in an agate mortar for an extended period (e.g., 3 hours) to ensure homogeneity.[1]

-

Calcination: The powdered mixture is calcined in an alumina crucible at a temperature of 450°C for 6 hours.[1]

-

Intermediate Grinding: After cooling, the sample is ground again for 2 hours.[1]

-

Second Calcination: A second calcination is performed at 600°C for 6 hours.[1]

-

Pellet Formation (Optional): For certain analyses, the powder is pressed into pellets.

-

Sintering: The pellets are sintered at 650°C for 7 hours to achieve high density.[1]

X-ray Diffraction (XRD) Analysis

XRD is a non-destructive technique used to identify the crystalline phases and determine the unit cell parameters of a material.[8]

Protocol:

-

Sample Preparation: A finely ground powder of the synthesized this compound is prepared to ensure random orientation of the crystallites.[8]

-

Instrument Setup: A powder diffractometer is used, typically with a CuKα radiation source (λ = 1.5418 Å).[1]

-

Data Collection: The XRD pattern is recorded over a wide range of Bragg angles (2θ), for instance, from 10° to 80°, with a continuous scan rate (e.g., 2°/min).[1]

-

Data Analysis (Rietveld Refinement): The collected diffraction data is analyzed using software capable of Rietveld refinement, such as Fullprof.[1] This analysis allows for the determination of the space group, lattice parameters, and atomic positions by fitting a calculated diffraction pattern to the experimental data.

Neutron Diffraction Analysis

Neutron diffraction provides complementary information to XRD, particularly in locating light atoms and distinguishing between elements with similar X-ray scattering factors.[9]

Protocol:

-

Sample Preparation: Anhydrous this compound powder is obtained by heating the dihydrate form (Na₂WO₄·2H₂O) at 200°C in a vacuum.[10] The powder is then loaded into a suitable sample holder.

-

Instrument Setup: A time-of-flight (TOF) neutron powder diffractometer is utilized.[2]

-

Data Collection: Data is collected to a high resolution (e.g., sin(θ)/λ = 1.25 Å⁻¹).[2] The TOF method measures the time it takes for neutrons of varying wavelengths to travel from the source to the detector after being scattered by the sample.[11]

-

Data Analysis: The diffraction data is refined using crystallographic software to determine precise structural parameters, including bond lengths and angles.[2]

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the crystal structure analysis of this compound, from synthesis to final data interpretation.

Caption: Workflow for this compound Crystal Structure Analysis.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 9. portlandpress.com [portlandpress.com]

- 10. inorganic chemistry - Synthesis of anhydrous this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. Neutron diffraction: a primer [degruyterbrill.com]

A Technical Guide to the Synthesis of Sodium Tungstate Nanoparticles for Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of sodium tungstate (Na₂WO₄) nanoparticles, with a focus on methodologies relevant to biomedical research and drug development. This document details various synthesis protocols, presents comparative data, and illustrates the underlying scientific principles governing nanoparticle formation.

Introduction to this compound Nanoparticles in Biomedicine

This compound is an inorganic compound that has garnered significant interest in the biomedical field due to its potential therapeutic applications, particularly in the context of diabetes and as a contrast agent.[1] The formulation of this compound into nanoparticles offers several advantages for drug delivery, including improved bioavailability, targeted delivery, and controlled release.[2] This guide explores the core synthesis techniques used to produce these nanoparticles, providing researchers with the foundational knowledge to select and optimize a synthesis method for their specific application.

Core Synthesis Methodologies

Several methods have been developed for the synthesis of this compound nanoparticles, each with its own set of advantages and disadvantages in terms of particle size control, morphology, yield, and scalability. The most common techniques include co-precipitation, hydrothermal synthesis, sonochemical synthesis, and microwave-assisted synthesis.

Co-precipitation Method

Co-precipitation is a widely used, straightforward, and cost-effective method for synthesizing nanoparticles. It involves the simultaneous precipitation of the target compound from a solution containing its precursor ions.

Reaction Principle:

The fundamental principle of co-precipitation for this compound nanoparticles involves the reaction of a soluble tungsten salt (e.g., this compound dihydrate, Na₂WO₄·2H₂O) with a precipitating agent in a controlled environment. The process is governed by nucleation and subsequent particle growth, which can be influenced by factors such as pH, temperature, and the concentration of reactants.[3]

Experimental Protocol:

A typical co-precipitation synthesis of this compound nanoparticles is as follows:

-

Precursor Solution Preparation: Dissolve a stoichiometric amount of this compound dihydrate (Na₂WO₄·2H₂O) in deionized water.

-

Precipitation: While vigorously stirring the precursor solution, slowly add a precipitating agent. For instance, a solution-phase precipitation can be achieved by reacting an alkali earth metal salt with this compound.[4]

-

pH Adjustment: The pH of the solution is a critical parameter and should be carefully controlled throughout the reaction, often adjusted using an acid or a base to optimize the precipitation process.[5]

-

Aging: The resulting precipitate is typically aged for a specific duration to allow for crystal growth and stabilization.

-

Washing and Collection: The nanoparticles are then collected by centrifugation or filtration, followed by repeated washing with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: The final product is dried in an oven at a controlled temperature.

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method that employs high temperatures and pressures in an aqueous solution to crystallize materials. This technique allows for excellent control over the size, morphology, and crystallinity of the resulting nanoparticles.[6]

Reaction Principle:

In a sealed vessel (autoclave), an aqueous solution of the precursors is heated above the boiling point of water. The increased temperature and pressure enhance the solubility of the reactants and facilitate the nucleation and growth of crystals. The morphology of the final product can be tailored by adjusting parameters such as reaction time, temperature, and the use of surfactants or structure-directing agents.[7]

Experimental Protocol:

The following protocol outlines the hydrothermal synthesis of this compound nanorods:[7]

-

Precursor Solution Preparation: Dissolve this compound dihydrate (Na₂WO₄·2H₂O) in deionized water.

-

Additive Introduction: For controlling the morphology, additives like sodium sulfate can be introduced into the solution.[7]

-

pH Adjustment: Adjust the pH of the solution by the dropwise addition of an acid, such as hydrochloric acid (HCl), under constant stirring.[8]

-

Hydrothermal Reaction: Transfer the resulting solution into a Teflon-lined stainless-steel autoclave and heat it to a specific temperature (e.g., 180 °C) for a defined period (e.g., 24 hours).[6]

-

Cooling and Collection: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected, washed with deionized water and ethanol, and dried.

Sonochemical Synthesis

The sonochemical method utilizes high-intensity ultrasound to induce chemical reactions. The formation, growth, and implosive collapse of bubbles in a liquid, a phenomenon known as acoustic cavitation, generates localized hot spots with extremely high temperatures and pressures, driving the synthesis of nanoparticles.[9][10]

Reaction Principle:

The extreme conditions created during acoustic cavitation lead to the formation of highly reactive radicals and promote rapid chemical reactions. This method can produce nanoparticles with a uniform size distribution and high purity.[11] The process can be divided into three stages: nucleation, growth, and implosive collapse of bubbles.[12]

Experimental Protocol:

A general procedure for the sonochemical synthesis of tungstate nanoparticles is as follows:[13][14]

-

Precursor Solution Preparation: Prepare an aqueous solution containing the tungsten precursor, such as this compound dihydrate.

-

Ultrasonic Irradiation: Immerse a high-intensity ultrasonic probe into the solution and irradiate it for a specific duration. The power and frequency of the ultrasound are critical parameters.

-

Reaction Completion: The ultrasonic irradiation drives the chemical reaction, leading to the formation of nanoparticles.

-

Purification: The synthesized nanoparticles are then separated and purified using centrifugation and washing steps.

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a rapid and energy-efficient method that utilizes microwave radiation to heat the reactants. This technique offers advantages such as shorter reaction times, higher yields, and improved product purity compared to conventional heating methods.[15]

Reaction Principle:

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This volumetric heating accelerates the reaction kinetics and can result in the formation of nanoparticles with a narrow size distribution.[16]

Experimental Protocol:

A representative microwave-assisted synthesis of tungstate nanoparticles involves the following steps:[17]

-

Precursor Solution Preparation: Dissolve this compound dihydrate and any other reactants in a suitable solvent.

-

Microwave Irradiation: Place the reaction mixture in a microwave reactor and irradiate it at a specific power and for a predetermined time.

-

Product Isolation: After the reaction is complete, the nanoparticles are isolated from the solution by centrifugation or filtration.

-

Washing and Drying: The collected nanoparticles are washed and dried to obtain the final product.

Comparative Analysis of Synthesis Methods

The choice of synthesis method depends on the desired characteristics of the this compound nanoparticles and the specific application. The following table summarizes the key parameters and outcomes of the different synthesis techniques.

| Synthesis Method | Precursors | Typical Particle Size | Morphology | Advantages | Disadvantages |

| Co-precipitation | This compound dihydrate, precipitating agent | 20-100 nm | Spherical, irregular | Simple, cost-effective, scalable | Broad size distribution, potential for impurities |

| Hydrothermal | This compound dihydrate, acid | 50-200 nm | Nanorods, nanofibers, nanobundles[7] | High crystallinity, good control over morphology[6] | Requires high pressure and temperature, longer reaction times |

| Sonochemical | This compound dihydrate | 10-50 nm | Spherical, uniform | Rapid reaction, high purity, narrow size distribution[11] | Specialized equipment required, scalability can be challenging |

| Microwave-Assisted | This compound dihydrate | 20-80 nm | Varies with parameters | Extremely fast, energy efficient, high yield[15] | Requires a microwave reactor, potential for localized overheating |

Mechanisms of Nanoparticle Formation

The formation of nanoparticles is a complex process that involves nucleation and subsequent growth. Understanding these mechanisms is crucial for controlling the final properties of the synthesized nanoparticles.

Nucleation and Growth in Hydrothermal Synthesis

In hydrothermal synthesis, the formation of this compound nanoparticles follows a process of nucleation and crystal growth. Initially, at elevated temperatures and pressures, the precursor salts dissolve and form a supersaturated solution. This leads to the formation of stable nuclei. These nuclei then grow by the addition of solute molecules from the surrounding solution. The process can be described by both classical and non-classical nucleation theories.[18][19][20]

Caption: Nucleation and growth pathway in hydrothermal synthesis.

Sonochemical Formation Mechanism

The driving force behind sonochemical synthesis is acoustic cavitation. The implosion of bubbles creates localized hot spots with extreme conditions, leading to the decomposition of precursors and the formation of nanoparticles. The rapid cooling rates associated with this process can result in the formation of amorphous or metastable phases.

Caption: Mechanism of sonochemical synthesis of nanoparticles.

Experimental Workflow for Synthesis and Characterization

A systematic workflow is essential for the reproducible synthesis and thorough characterization of this compound nanoparticles.

Caption: General workflow for nanoparticle synthesis and characterization.

Applications in Drug Development

This compound nanoparticles hold promise for various applications in drug development, primarily due to their potential as therapeutic agents and as carriers for other drugs.

-

Anti-diabetic Therapy: this compound has been shown to have anti-diabetic properties.[1] Nanoparticle formulations can potentially enhance its therapeutic efficacy by improving its pharmacokinetic profile.

-

Drug Delivery Vehicles: The surface of this compound nanoparticles can be functionalized to attach various drug molecules, enabling targeted delivery to specific cells or tissues. Strategies for high drug loading are an active area of research.[21]

-

Imaging Agents: Tungsten's high atomic number makes it a potential contrast agent for X-ray-based imaging modalities.[22]

The biocompatibility of this compound nanoparticles is a critical factor for their in vivo applications and is an area of ongoing research.[23][24] Studies have investigated their cytotoxicity, with results indicating that factors such as particle shape can influence their biological effects.[4]

Conclusion

This technical guide has provided a detailed overview of the primary methods for synthesizing this compound nanoparticles. The choice of synthesis route is a critical decision that will influence the physicochemical properties of the nanoparticles and, consequently, their performance in biomedical applications. For researchers and drug development professionals, a thorough understanding of these synthesis techniques, coupled with comprehensive characterization, is paramount for the successful development of novel nanoparticle-based therapeutics and diagnostics. Further research is needed to optimize synthesis protocols for specific biomedical applications and to fully elucidate the in vivo behavior and long-term safety of these promising nanomaterials.

References

- 1. Preclinical and Clinical Studies for this compound: Application in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. m.youtube.com [m.youtube.com]

- 4. THE EFFECT OF TUNGSTATE NANOPARTICLES ON REACTIVE OXYGEN SPECIES AND CYTOTOXICITY IN RAW 264.7 MOUSE MONOCYTE MACROPHAGE CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. matec-conferences.org [matec-conferences.org]

- 7. researchgate.net [researchgate.net]

- 8. instanano.com [instanano.com]

- 9. Sonochemical synthesis of nanomaterials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. hysz.nju.edu.cn [hysz.nju.edu.cn]

- 11. mdpi.com [mdpi.com]

- 12. Sonoproduction of nanobiomaterials – A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hysz.nju.edu.cn [hysz.nju.edu.cn]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. profiles.wustl.edu [profiles.wustl.edu]

- 20. Nanoparticle and Nanostructure Synthesis and Controlled Growth Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 22. Sodium lanthanide tungstate-based nanoparticles as bimodal contrast agents for in vivo high-field MRI and CT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Biocompatibility of engineered nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis of nanoparticles, their biocompatibility, and toxicity behavior for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

Sodium Tungstate: A Comprehensive Technical Guide to its Chemical Properties and Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tungstate (Na₂WO₄) is an inorganic sodium salt of tungstic acid. It presents as a white, crystalline, water-soluble solid and is commonly available in its dihydrate form (Na₂WO₄·2H₂O).[1][2] This compound serves as a crucial intermediate in the extraction of tungsten from its ores and has found a variety of applications in catalysis, textile manufacturing, and as a reagent in analytical chemistry.[1][3] More recently, this compound has garnered significant attention from the research and drug development communities for its potential therapeutic effects, particularly in the management of diabetes and its influence on cellular signaling pathways.[3][4] This technical guide provides an in-depth overview of the core chemical properties and reactions of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Chemical and Physical Properties

This compound is a stable compound under normal conditions. The anhydrous form has a high melting point, and the dihydrate loses its water of crystallization upon heating.[5][6] It is readily soluble in water, forming a slightly alkaline solution, but is insoluble in ethanol.[6][7]

Quantitative Data Summary

| Property | Anhydrous this compound (Na₂WO₄) | This compound Dihydrate (Na₂WO₄·2H₂O) |

| Molar Mass | 293.82 g/mol [2] | 329.85 g/mol [2] |

| Appearance | White rhombohedral crystals[2] | Colorless crystals or white crystalline powder[1][5] |

| Density | 4.179 g/cm³[2] | 3.25 g/cm³[2] |

| Melting Point | 698 °C (1288 °F; 971 K)[2] | Decomposes at 100 °C (loses water)[5][6] |

| Solubility in Water | 57.5 g/100 mL (0 °C)[2] | Very soluble[5] |

| 74.2 g/100 mL (25 °C)[2][6] | ||

| 96.9 g/100 mL (100 °C)[2][6] | ||

| Solubility in other solvents | Insoluble in alcohol and acids[8]; slightly soluble in ammonia[2] | Insoluble in ethanol[6] |

| Crystal Structure | Rhombic[2] (Spinel-type cubic at room temp[9][10]) | Orthorhombic[2] |

Key Chemical Reactions

This compound participates in a range of chemical reactions, including acid-base, precipitation, and redox reactions. Its reactivity is central to its utility in both industrial and research settings.

Acid-Base Reactions: Formation of Tungstic Acid

A prominent reaction of this compound is its interaction with strong acids, such as hydrochloric acid (HCl) or nitric acid (HNO₃), to precipitate tungstic acid (H₂WO₄).[2][11] This reaction is fundamental to the production of other tungsten compounds.

Reaction Equation: Na₂WO₄ + 2HCl → H₂WO₄(s) + 2NaCl[2]

The nature of the tungstic acid precipitate (colloidal white or yellow powder) can depend on the reaction conditions, such as the rate of addition and concentration of the acid.[12][13]

Precipitation Reactions

This compound can undergo precipitation reactions with various metal salts. For instance, it reacts with lead nitrate to form lead tungstate (PbWO₄), an important inorganic scintillator material.[1]

Reaction Equation: Na₂WO₄ + Pb(NO₃)₂ → PbWO₄(s) + 2NaNO₃[1]

Redox Reactions and Catalytic Activity

This compound is a versatile catalyst, particularly in oxidation reactions. In combination with hydrogen peroxide, it can be used for the epoxidation of alkenes and the oxidation of alcohols to aldehydes or ketones.[1][3] The tungstate ion is believed to form a pertungstate species in the presence of hydrogen peroxide, which acts as the active oxidizing agent.[14]

Experimental Protocols

This section details the methodologies for determining some of the key properties and characterizing the reactions of this compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point of anhydrous this compound.

Materials:

-

Anhydrous this compound powder

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube with heating oil

-

Thermometer

-

Spatula

-

Mortar and pestle (if needed)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

-

Packing the Sample: Gently tap the sealed end of the capillary tube on a hard surface to cause the solid to fall to the bottom. The packed sample height should be 2-3 mm.[6]

-

Apparatus Setup:

-

Melting Point Apparatus: Insert the capillary tube into the sample holder of the apparatus. Place the thermometer in its designated well.[1]

-

Thiele Tube: Attach the capillary tube to the thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. Immerse the assembly in the oil of the Thiele tube.[2]

-

-

Heating and Observation:

-

Begin heating the apparatus. For a preliminary determination, a rapid heating rate can be used to find an approximate melting point.[1]

-

For an accurate measurement, repeat the process with a fresh sample. Heat rapidly to about 20°C below the approximate melting point, then slow the heating rate to approximately 1-2°C per minute.[1][6]

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[1] For a pure substance, this range should be narrow (0.5-1°C).[1]

Determination of Aqueous Solubility (Gravimetric Method)

Objective: To determine the solubility of this compound in water at a specific temperature.

Materials:

-

This compound

-

Distilled water

-

Beaker

-

Hot plate with magnetic stirrer

-

Thermometer

-

Volumetric flask

-

Pipette

-

Evaporating dish

-

Drying oven

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of distilled water in a beaker.

-

Heat the solution on a hot plate with continuous stirring to a temperature slightly above the target temperature to ensure saturation.

-

Allow the solution to cool to the desired temperature while stirring, allowing excess solid to precipitate. Maintain this temperature for a period to ensure equilibrium is reached.

-

-

Sample Collection:

-

Once the solution has reached equilibrium, carefully pipette a known volume of the clear supernatant liquid, avoiding any undissolved solid.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the collected aliquot of the saturated solution into the evaporating dish.

-

Gently heat the evaporating dish to evaporate the water. This can be done on a hot plate or in a drying oven at a temperature below the decomposition temperature of the dihydrate if applicable (e.g., below 100°C).

-

Once all the water has evaporated, dry the dish containing the solid residue in a drying oven until a constant weight is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final weight.

-

Express the solubility in grams of solute per 100 mL or 100 g of water based on the initial volume of the aliquot.

-

Experimental Workflow for Acid-Base Reaction: Synthesis of Tungstic Acid

Objective: To synthesize tungstic acid from this compound.

Materials:

-

This compound solution (e.g., 1 M)

-

Concentrated hydrochloric acid (HCl)

-

Beaker

-

Stirring rod or magnetic stirrer

-

Burette or dropping funnel

-

Filtration apparatus (e.g., Buchner funnel and flask)

-

Filter paper

-

Distilled water

-

Ethanol or acetone for washing (optional)[12]

Procedure:

-

Reaction Setup: Place a known volume of the this compound solution into a beaker and begin stirring.

-

Acid Addition: Slowly add concentrated HCl dropwise to the stirred this compound solution using a burette or dropping funnel. A white precipitate of tungstic acid will begin to form.[13]

-

Completion of Precipitation: Continue adding the acid until no further precipitation is observed. The pH of the solution should be acidic.

-

Digestion of Precipitate: Gently heat the mixture while stirring for a short period to encourage the formation of a more easily filterable precipitate.

-

Filtration and Washing:

-

Allow the precipitate to settle, then decant the supernatant liquid.

-

Filter the tungstic acid precipitate using a Buchner funnel and filter paper under vacuum.

-

Wash the precipitate several times with distilled water to remove any unreacted this compound and sodium chloride.

-

A final wash with ethanol or acetone can aid in drying and may help maintain the white color of the tungstic acid.[12]

-

-

Drying: Dry the collected tungstic acid precipitate in a drying oven at a low temperature.

Mandatory Visualizations

Logical Relationship: Preparation of Tungstic Acid

Caption: A diagram illustrating the key steps in the synthesis of tungstic acid from this compound.

Experimental Workflow: Catalytic Oxidation

Caption: A generalized workflow for a this compound-catalyzed oxidation reaction.

Signaling Pathway: this compound in Hepatocytes

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. researchgate.net [researchgate.net]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. westlab.com [westlab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 8. fountainheadpress.com [fountainheadpress.com]

- 9. A quantitative study of this compound protective effect on pancreatic beta cells in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tungstate is an effective antidiabetic agent in streptozotocin-induced diabetic rats: a long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. d-nb.info [d-nb.info]

A Comprehensive Technical Guide to the Physical Properties of Sodium Tungstate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tungstate dihydrate (Na₂WO₄·2H₂O) is an inorganic compound of significant interest across various scientific disciplines, including materials science, catalysis, and pharmacology. In the realm of drug development, it has garnered attention for its potential therapeutic applications, particularly in the management of diabetes and obesity. A thorough understanding of its physical properties is paramount for its application in research and development, ensuring reproducibility of experimental results and informing formulation strategies. This technical guide provides an in-depth overview of the core physical characteristics of this compound dihydrate, complete with experimental methodologies and visual representations of its biological interactions.

Core Physical Properties

The physical properties of this compound dihydrate have been extensively characterized. The following tables summarize the key quantitative data for this compound.

Table 1: General Physical Properties of this compound Dihydrate

| Property | Value | Reference(s) |

| Molecular Formula | Na₂WO₄·2H₂O | [1][2] |

| Molecular Weight | 329.85 g/mol | [1][2][3] |

| Appearance | White crystalline powder or colorless crystals | [2][3][4] |

| Crystal System | Orthorhombic | [3][5] |

| Density | 3.25 g/cm³ | [3] |

| Melting Point | Decomposes at 100 °C (loses water of hydration) | [3] |

| pH of Aqueous Solution | 8.0 - 10.0 (for a 2% solution) | [2] |

| Stability | Stable in air, effloresces in dry air | [3] |

Table 2: Solubility Profile of this compound Dihydrate

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Water | 730 g/L | 20 | [6] |

| Ethanol | Insoluble | - | [3] |

| Ammonia | Slightly soluble | - |

Experimental Protocols

The accurate determination of physical properties is crucial for the consistent application of this compound dihydrate in research. Below are detailed methodologies for key experimental procedures.

Determination of Solubility

The solubility of this compound dihydrate in an aqueous solution can be determined using the isothermal equilibrium method.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound dihydrate to a known volume of deionized water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 20 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

Phase Separation: Allow the solution to stand undisturbed at the same constant temperature until the undissolved solid has settled.

-

Sampling: Carefully extract a known volume of the clear supernatant liquid using a pre-warmed or pre-cooled pipette to avoid temperature fluctuations that could alter solubility.

-

Concentration Analysis: Determine the concentration of this compound in the aliquot. This can be achieved through gravimetric analysis by evaporating the solvent and weighing the remaining solid residue. Alternatively, spectroscopic methods such as inductively coupled plasma atomic emission spectroscopy (ICP-AES) can be used to determine the tungsten concentration.

-

Calculation: Calculate the solubility in g/L or other desired units based on the mass of the solute and the volume of the solvent.

Thermogravimetric Analysis (TGA) for Thermal Decomposition

Thermogravimetric analysis is employed to study the thermal stability and decomposition of this compound dihydrate, specifically the loss of its water of hydration.

Protocol:

-

Instrument Calibration: Calibrate the thermogravimetric analyzer for temperature and mass according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh a small amount of the this compound dihydrate sample (typically 5-10 mg) into a TGA crucible (e.g., alumina).

-

Experimental Setup: Place the crucible in the TGA furnace. Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). The step-wise loss of mass corresponds to the dehydration process. The temperature at which the mass loss begins and ends provides information about the decomposition temperature. The percentage of mass loss can be used to confirm the number of water molecules in the hydrate.[7][8][9][10]

Determination of pH of an Aqueous Solution

The pH of a this compound dihydrate solution is a measure of its acidity or alkalinity.

Protocol:

-

pH Meter Calibration: Calibrate a standard pH meter using at least two standard buffer solutions with known pH values (e.g., pH 7.0 and pH 10.0).

-

Solution Preparation: Prepare a solution of known concentration (e.g., 2% w/v) by dissolving a precisely weighed amount of this compound dihydrate in a known volume of deionized water.

-

Measurement: Immerse the calibrated pH electrode into the prepared solution.

-

Equilibration and Reading: Gently stir the solution and allow the pH reading to stabilize. Record the stable pH value.[11][12][13][14]

Single-Crystal X-ray Diffraction for Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within the crystal lattice of this compound dihydrate.

Protocol:

-

Crystal Selection: Select a suitable single crystal of this compound dihydrate of appropriate size and quality under a microscope.

-

Mounting: Mount the selected crystal on a goniometer head.

-

Data Collection: Place the goniometer head on the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the diffracted X-rays are detected. A complete dataset of diffraction intensities is collected at various crystal orientations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined using computational methods (structure solution). The atomic positions and other parameters are then refined to obtain the final, accurate crystal structure.[5][15][16]

Biological Signaling Pathway

This compound has been shown to exert anti-diabetic effects by modulating cellular signaling pathways. One of the key pathways involves the activation of glycogen synthesis in an insulin-independent manner. The following diagram illustrates this proposed signaling cascade.

Caption: Proposed signaling pathway for this compound-induced glycogen synthesis.[17][18][19]

Experimental Workflow in Drug Development

This compound's potential as a therapeutic agent necessitates a structured experimental workflow in a drug development context. The following diagram outlines a typical preclinical evaluation process.

References

- 1. This compound Dihydrate | H4Na2O6W | CID 150191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. surchem.in [surchem.in]

- 3. This compound | Na2O4W | CID 26052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound dihydrate | 10213-10-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 10213-10-2 CAS | this compound DIHYDRATE | Inorganic Salts | Article No. 06055 [lobachemie.com]

- 7. ami-instruments.com [ami-instruments.com]

- 8. hha.hitachi-hightech.com [hha.hitachi-hightech.com]

- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 10. epfl.ch [epfl.ch]

- 11. departments.johnabbott.qc.ca [departments.johnabbott.qc.ca]

- 12. ncert.nic.in [ncert.nic.in]

- 13. profpaz.com [profpaz.com]

- 14. youtube.com [youtube.com]

- 15. journals.iucr.org [journals.iucr.org]

- 16. Experimental methods for x-ray diffraction – Crystallographic Growth [ebooks.inflibnet.ac.in]

- 17. Preclinical and Clinical Studies for this compound: Application in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The antidiabetic agent this compound activates glycogen synthesis through an insulin receptor-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Core Mechanism of Sodium Tungstate as a Phosphatase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tungstate, an inorganic salt of tungsten, has garnered significant attention in biomedical research for its potent inhibitory effects on a range of phosphatases. Its ability to mimic the action of insulin and modulate key signaling pathways has positioned it as a compound of interest for metabolic diseases, oncology, and beyond. This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its phosphatase inhibitory effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and signaling cascades.

Molecular Mechanism of Inhibition

This compound primarily functions as a competitive inhibitor of phosphatases. Its tetrahedral structure closely resembles that of the phosphate group, allowing it to bind to the active site of these enzymes. This competitive binding prevents the natural substrate from accessing the catalytic machinery, thereby inhibiting the dephosphorylation reaction.

A key aspect of its inhibitory mechanism is its role as a transition state analog.[1][2][3] Structural studies on alkaline phosphatase have revealed that tungstate binds to the active site and forms a covalent adduct with a critical serine residue (Ser102).[3] This interaction stabilizes the enzyme-inhibitor complex in a trigonal bipyramidal geometry, which mimics the transition state of the phosphoryl transfer reaction.[1][2][3] This high-affinity binding to the transition state conformation is a crucial factor in its potent inhibitory activity.

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified against several key phosphatases. The following tables summarize the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) from various studies.

| Phosphatase | Preparation | Inhibition Constant (Ki) | Reference |

| Glucose-6-Phosphatase | Native Microsomes | 10-25 µM | [4] |

| Glucose-6-Phosphatase | Detergent-treated Microsomes | 1-7 µM | [4] |

| PTP-1B (Phosphotungstate) | 0.06-1.2 µM | [5] | |

| SHP-1 (Phosphotungstate) | 0.06-1.2 µM | [5] |

| Phosphatase | Conditions | IC50 | Reference |

| PTP-1B (Molybdenum Oxides derived from Phosphomolybdate) | 5-15 µM | [5] |

Impact on Cellular Signaling Pathways

This compound's inhibition of phosphatases has profound effects on cellular signaling, most notably on the insulin signaling pathway and the Mitogen-Activated Protein Kinase (MAPK) cascade.

Insulin Signaling Pathway

This compound exhibits insulin-mimetic properties by inhibiting key phosphatases that negatively regulate the insulin signaling cascade, such as Protein Tyrosine Phosphatase 1B (PTP1B). By inhibiting PTP1B, this compound helps to maintain the phosphorylated (active) state of the insulin receptor and its downstream substrates, leading to enhanced glucose uptake and glycogen synthesis.

ERK1/2 Signaling Pathway

Interestingly, this compound can also activate the ERK1/2 signaling pathway in an insulin receptor-independent manner.[6] This activation contributes to its insulin-like effects, such as the stimulation of glycogen synthesis. The precise upstream mechanism of this activation is still under investigation but is known to be a rapid and transient process.

Experimental Protocols

General Phosphatase Inhibition Assay Workflow

The following diagram illustrates a generalized workflow for assessing the inhibitory effect of this compound on a phosphatase.

Detailed Methodology for PTP1B Inhibition Assay

This protocol is adapted from methodologies used in studies of PTP1B inhibition.[7][8]

1. Reagents and Buffers:

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, 1 mM DTT.

-

Enzyme: Recombinant human PTP1B (e.g., 1 µg/ml final concentration).

-

Substrate: p-nitrophenyl phosphate (pNPP), 4 mM stock solution.

-

Inhibitor: this compound solutions of varying concentrations.

-

Positive Control: Sodium orthovanadate.

2. Assay Procedure:

-

In a 96-well plate, add 10 µL of this compound solution (or buffer for control) to each well.

-

Add 20 µL of the PTP1B enzyme solution to each well and mix gently.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

To initiate the reaction, add 40 µL of the pNPP substrate solution to each well. The final reaction volume is 70 µL.

-

Immediately begin monitoring the absorbance at 405 nm using a microplate reader at 37°C for 30 minutes. The production of p-nitrophenol (pNP) from the dephosphorylation of pNPP results in an increase in absorbance.

-

The rate of the reaction is determined from the linear portion of the absorbance versus time curve.

3. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Detailed Methodology for Alkaline Phosphatase Inhibition Assay

This protocol is based on standard procedures for measuring alkaline phosphatase activity and its inhibition.[9][10][11][12]

1. Reagents and Buffers:

-

Assay Buffer: 0.1 M Glycine-NaOH buffer (pH 10.4) containing 1 mM MgCl2 and 0.1 mM ZnCl2.

-

Enzyme: Alkaline phosphatase (e.g., from calf intestine).

-

Substrate: p-nitrophenyl phosphate (pNPP), 10 mM stock solution.

-

Inhibitor: this compound solutions of varying concentrations.

-

Stop Solution: 3 M NaOH.

2. Assay Procedure:

-

In separate tubes, pre-warm the assay buffer, enzyme solution, and substrate solution to 37°C.

-

In a new set of tubes, add a defined volume of assay buffer and the desired concentration of this compound.

-

Add the alkaline phosphatase enzyme solution to each tube and pre-incubate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the pNPP substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 15 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm.

3. Data Analysis:

-

Similar to the PTP1B assay, calculate the percentage of inhibition for each tungstate concentration.

-

Plot the data and determine the IC50 or Ki value through appropriate kinetic models (e.g., Michaelis-Menten and Lineweaver-Burk plots for determining the type of inhibition).

Conclusion

This compound is a versatile and potent phosphatase inhibitor with a well-defined mechanism of action. Its ability to act as a competitive inhibitor and a transition state analog contributes to its effectiveness against a variety of phosphatases. The downstream consequences of this inhibition, particularly the modulation of the insulin and ERK1/2 signaling pathways, underscore its potential as a therapeutic agent. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the properties of this intriguing inorganic compound.

References

- 1. daneshyari.com [daneshyari.com]

- 2. Tungstate as a Transition State Analog for Catalysis by Alkaline Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tungstate as a Transition State Analog for Catalysis by Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tungstate: a potent inhibitor of multifunctional glucose-6-phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural basis for inhibition of protein tyrosine phosphatases by Keggin compounds phosphomolybdate and phosphotungstate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical inhibition method for alkaline phosphatase isoenzymes in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. labtest.com.br [labtest.com.br]

- 11. Synthesis, characterization, alkaline phosphatase inhibition assay and molecular modeling studies of 1-benzylidene-2-(4-tert- butylthiazol-2-yl) hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Sodium Tungstate in Organic Solvents: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the solubility of sodium tungstate in organic solvents, targeted at researchers, scientists, and professionals in drug development. This document summarizes existing data, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Executive Summary

This compound (Na₂WO₄) is an inorganic salt with significant applications in catalysis, medical research, and materials science. Its efficacy in various applications is often dependent on its solubility in different solvent systems. While highly soluble in water, its solubility in organic solvents is markedly limited. This guide consolidates the available qualitative and quantitative data on the solubility of this compound and provides a foundational experimental protocol for its determination.

Solubility of this compound: A Review

This compound is a polar inorganic compound. Its solubility is greatest in polar solvents, with water being the most effective. The interaction between the sodium and tungstate ions with the polar water molecules facilitates its dissolution.

Qualitative Solubility in Organic Solvents

Quantitative Solubility Data

Despite extensive literature searches, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a broad range of organic solvents is not available. This lack of data is likely due to its extremely low solubility in these media, making it of limited practical use for preparing solutions in organic systems. For reference, its high solubility in water is well-documented and presented in Table 1.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 57.5 |

| 25 | 74.2 |

| 100 | 96.9 |

| [Data sourced from Guidechem][1] |

Experimental Protocol for Solubility Determination

The following is a generalized, adaptable protocol for determining the solubility of an inorganic salt, such as this compound, in an organic solvent. This method is based on the principles of equilibrium solubility determination.

Materials and Equipment

-

This compound (anhydrous, ≥99% purity)

-

Organic solvent of interest (e.g., methanol, ethanol, DMF, DMSO, acetonitrile, THF)

-

Analytical balance

-

Vials with airtight caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for concentration analysis

Procedure

-

Sample Preparation: Add an excess amount of anhydrous this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours). The temperature should be carefully controlled and monitored.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Extraction: Carefully extract the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Filtration: Pass the extracted supernatant through a syringe filter to remove any remaining fine particles.

-

Concentration Analysis: Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC or ICP-MS.

-

Data Reporting: Express the solubility in appropriate units, such as g/100 mL or mol/L, at the specified temperature.

Experimental Workflow Visualization

The logical flow of the experimental protocol for determining the solubility of this compound in an organic solvent is depicted in the following diagram.

Caption: Experimental workflow for determining this compound solubility.

Conclusion

The available data strongly indicates that this compound has very poor solubility in organic solvents. For applications requiring a non-aqueous solution of tungstate, researchers may need to explore alternative tungsten compounds or specialized solvent systems. The provided experimental protocol offers a robust framework for quantitatively determining the solubility of this compound in specific organic solvents should the need arise for precise, low-level quantification. This guide serves as a foundational resource for scientists and developers working with this compound, enabling informed decisions on solvent selection and experimental design.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 13472-45-2 [chemicalbook.com]

- 3. This compound | Na2O4W | CID 26052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound-Tungsten Oxide Product Manufacturer and Supplier-China Tungsten Online [tungsten-powder.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

An In-depth Technical Guide to the Thermal Decomposition of Sodium Tungstate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of sodium tungstate, addressing its various forms, including anhydrous this compound, this compound dihydrate, and sodium paratungstate. This document details the decomposition pathways, presents quantitative data from thermal analysis, and outlines the experimental protocols for characterization.

Introduction

This compound is a crucial inorganic compound with applications ranging from catalysis to medical research. Understanding its thermal stability and decomposition behavior is paramount for its use in high-temperature applications and for the synthesis of tungsten-based materials. The thermal decomposition of this compound is not a singular process but is highly dependent on its hydration state and polymeric form. This guide will elucidate the distinct thermal behaviors of anhydrous this compound (Na₂WO₄), this compound dihydrate (Na₂WO₄·2H₂O), and sodium paratungstate (Na₁₀[H₂W₁₂O₄₂]·27H₂O).

Thermal Decomposition Profiles

The thermal decomposition of this compound and its related compounds has been investigated using various analytical techniques, primarily thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The results reveal distinct decomposition pathways and products for the anhydrous, dihydrate, and paratungstate forms.

Anhydrous this compound (Na₂WO₄)

Anhydrous this compound is a thermally stable compound with a high melting point of 698 °C.[1] While generally stable, it undergoes phase transformations at elevated temperatures before melting.[2] Upon intense heating to decomposition, it is reported to emit toxic fumes of sodium oxide.[1][3][4] The decomposition products are sodium and tungsten oxides.[5]

This compound Dihydrate (Na₂WO₄·2H₂O)

The thermal decomposition of this compound dihydrate is primarily a dehydration process that occurs in a single step. The water of crystallization is lost at approximately 100 °C to form the anhydrous salt.[6][7] This process has been studied using TGA-DTG and DSC, with the dehydration taking place in a single thermal step.[6][8]

Sodium Paratungstate (Na₁₀[H₂W₁₂O₄₂]·27H₂O)

Sodium paratungstate exhibits a more complex, multi-stage thermal decomposition. The process involves several dehydration steps followed by phase transformations and the formation of other tungstate species. The overall decomposition mechanism consists of seven distinct stages.[9][10] The initial four stages are the sequential loss of water molecules, followed by a phase transformation of an intermediate, and finally the formation of a mixture of this compound compounds.[9][10]

Quantitative Data Presentation

The following tables summarize the quantitative data obtained from the thermal analysis of different forms of this compound.

Table 1: Thermal Properties of Anhydrous this compound

| Property | Value |

| Melting Point | 698 °C |

| Decomposition Products | Sodium Oxides, Tungsten Oxide |

Table 2: Thermal Decomposition of this compound Dihydrate

| Temperature Range | Process | Mass Loss (%) | Enthalpy Change (ΔH) |

| ~100 °C | Dehydration (loss of 2H₂O) | ~10.9% (theoretical) | 100.4 ± 1.9 kJ/mol |

Table 3: Multi-stage Thermal Decomposition of Sodium Paratungstate

| Stage | Temperature (K) | Temperature (°C) | Process | Cumulative H₂O Lost |

| 1 | ~331 K | ~58 °C | Dehydration | 10 |

| 2 | ~353 K | ~80 °C | Dehydration | 19 |

| 3 | ~403 K | ~130 °C | Dehydration | 24 |

| 4 | ~588 K | ~315 °C | Dehydration | 28 |

| 5 | ~691 K | ~418 °C | Phase Transformation | - |

| 6 | ~733 K | ~460 °C | Formation of Na₂W₂O₇ and Na₂W₄O₁₃ | - |

Experimental Protocols

The characterization of the thermal decomposition of this compound relies on standardized thermal analysis techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with decomposition and dehydration events.

Methodology:

-

A small, accurately weighed sample (typically 5-15 mg) of the this compound compound is placed in an inert crucible (e.g., alumina or platinum).[11][12]

-

The crucible is loaded into the TGA instrument.

-

The system is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to provide a non-reactive atmosphere.[12][13]

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., room temperature to 1000 °C).[12]

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset and peak temperatures of mass loss events.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with phase transitions (e.g., melting, crystallization) and chemical reactions.

Methodology:

-

A small, accurately weighed sample (typically 2-10 mg) is hermetically sealed in an aluminum or other suitable pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated or cooled at a controlled, linear rate (e.g., 10 °C/min) under a controlled atmosphere.

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

Endothermic (heat absorbing) and exothermic (heat releasing) events are identified as peaks on the DSC curve. The temperature and enthalpy of these transitions are determined by analyzing the peak position and area.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid residues after thermal decomposition at different temperatures.

Methodology:

-

Samples of the this compound compound are heated to specific temperatures corresponding to the end of each decomposition stage observed in the TGA.

-

The samples are held at these temperatures for a sufficient time to ensure the completion of the transformation and then cooled to room temperature.

-

The solid residues are ground into a fine powder.

-

The powdered sample is mounted on a sample holder for XRD analysis.

-

The sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected at various angles (2θ).

-

The resulting diffraction pattern (intensity vs. 2θ) is compared with standard diffraction databases (e.g., ICDD) to identify the crystalline phases present in the residue.

Visualization of Pathways and Workflows

The following diagrams illustrate the decomposition pathways and the experimental workflow for their analysis.

Caption: General experimental workflow for investigating the thermal decomposition of this compound compounds.

Caption: Single-step dehydration of this compound dihydrate.

Caption: Multi-stage thermal decomposition of sodium paratungstate.

References

- 1. This compound | Na2O4W | CID 26052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. prochemonline.com [prochemonline.com]

- 6. Sodium TungstateChina Tungsten Industry News Center [ctia.com.cn]

- 7. This compound Dihydrate--Ammonium Tungstate Manufacturer and Supplier [tungsten-powder.com]

- 8. NON-ISOTHERMAL KINETIC STUDY ON THE THERMAL DEHYDRATION OF this compound DIHYDRATE [tnmsc.csu.edu.cn]

- 9. ccspublishing.org.cn [ccspublishing.org.cn]

- 10. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 11. hha.hitachi-hightech.com [hha.hitachi-hightech.com]

- 12. infinitalab.com [infinitalab.com]

- 13. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

An In-depth Technical Guide to the Toxicological Profile of Sodium Tungstate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological effects of sodium tungstate exposure, drawing from a range of preclinical and research studies. The information is intended to support researchers, scientists, and professionals in the field of drug development in understanding the safety profile of this inorganic compound. This document summarizes key quantitative toxicological data, details experimental methodologies, and visualizes the molecular pathways implicated in this compound's biological activity.

Executive Summary

This compound (Na₂WO₄) is a water-soluble salt of tungsten that has garnered interest for its potential therapeutic applications, particularly in the context of diabetes and obesity. However, a thorough understanding of its toxicological profile is paramount for any clinical advancement. Toxicological assessments have revealed a range of effects contingent on the dose, route, and duration of exposure. The primary target organs for toxicity appear to be the kidney and, to a lesser extent, the liver and reproductive system. Mechanistic studies have pointed towards oxidative stress and the modulation of key cellular signaling pathways as central to its biological and toxicological effects.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from various toxicological studies on this compound.

Table 1: Acute Toxicity Data

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Oral | 223-255 | [1] |

| Rat | Oral | 1190 | [2] |

| Rat | Oral | 1453 | [3] |

| Rat | Intraperitoneal | 204 | [3] |

| Rat | Subcutaneous | 251 | [3] |

| Mouse | Oral | 240 | [2] |

| Mouse | Intraperitoneal | 145 | [3] |

| Rabbit | Oral | 875 | [2] |

Table 2: Subchronic and Chronic Toxicity Data (No-Observed-Adverse-Effect Level and Lowest-Observed-Adverse-Effect Level)

| Species | Duration | Route | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects Observed at LOAEL | Reference |

| Rat | 90 days | Oral (gavage) | 75 | 125 | Histopathological changes in the glandular stomach (inflammation and metaplasia) and kidneys. | [4] |

Table 3: Carcinogenicity Study Findings

| Species | Duration | Route | Exposure Concentrations | Findings | Reference |

| Male Hsd:Sprague Dawley® SD® rats | 2 years | Drinking water | 250, 500, or 1,000 mg/L | No evidence of carcinogenic activity. | [5][6] |

| Female Hsd:Sprague Dawley® SD® rats | 2 years | Drinking water | 250, 500, or 1,000 mg/L | Equivocal evidence of carcinogenic activity (increased incidences of C-cell adenoma or carcinoma of the thyroid gland). | [5][6] |

| Male B6C3F1/N mice | 2 years | Drinking water | 500, 1,000, or 2,000 mg/L | Equivocal evidence of carcinogenic activity (occurrences of renal tubule adenoma or carcinoma). | [5] |

| Female B6C3F1/N mice | 2 years | Drinking water | 500, 1,000, or 2,000 mg/L | No evidence of carcinogenic activity. | [5] |

Table 4: Reproductive and Developmental Toxicity Study Findings

| Species | Dosing Period | Route | Doses (mg/kg/day) | Key Findings | Reference |

| Sprague-Dawley rats | 70 days (pre-mating, gestation, lactation) | Oral (gavage) | 5, 62.5, 125 | No overt signs of toxicity or effects on mating success and offspring physical development. Subtle neurobehavioral effects in offspring (altered locomotor activity and increased distress vocalizations at the highest dose). Histological lesions in the heart of some parent animals at 125 mg/kg/day. | [7][8][9] |

Experimental Protocols

Subchronic Oral Toxicity Study in Rats

-

Test System: Male and female Sprague-Dawley rats.

-

Administration: Daily oral gavage for 90 days.

-

Dose Groups: 0 (control), 10, 75, 125, or 200 mg/kg/day of this compound dihydrate aqueous solution.

-

Parameters Monitored: Food consumption, body weight, hematology, clinical chemistry, and histopathological changes in various organs.

-

Key Findings: At 200 mg/kg/day, male rats showed a significant decrease in food consumption and body weight gain. Histopathological changes were noted in the glandular stomach (inflammation and metaplasia) and kidneys at 125 and 200 mg/kg/day in both sexes. The epididymides of male rats in the highest dose group showed intraluminal hypospermia with cell debris.[4]

Two-Year Carcinogenicity Study in Rats and Mice

-

Test System: Hsd:Sprague Dawley® SD® rats and B6C3F1/N mice.

-

Administration: this compound dihydrate in drinking water for 2 years.

-

Dose Groups (Rats): 0, 250, 500, or 1,000 mg/L.

-

Dose Groups (Mice): 0, 500, 1,000, or 2,000 mg/L.

-

Methodology: Rat dams were exposed from gestation day 6 through lactation day 20. Pups were then exposed for up to 2 years. Adult mice were exposed for 2 years. The studies included interim evaluations of organ weights and tungsten concentrations in plasma, kidney, and urine. A complete histopathological examination was performed at the end of the study.

-

Genetic Toxicology: A battery of tests was conducted, including Ames test in Salmonella typhimurium and Escherichia coli, and in vivo DNA damage assessments (comet assay) in various tissues of rats and mice.[5]

Reproductive and Neurobehavioral Study in Rats

-

Test System: Adult male and female Sprague-Dawley rats and their offspring.

-

Administration: Daily oral gavage for 70 days, covering pre-mating, mating, gestation, and lactation periods.

-

Dose Groups: 0 (vehicle), 5, 62.5, and 125 mg/kg/day of this compound.

-

Parameters Evaluated: Mating success, offspring physical development, maternal retrieval behavior, and neurobehavioral assessments in offspring (distress vocalizations, righting reflex, locomotor activity, acoustic startle response, and water maze navigation). Tungsten levels were measured in various tissues of both parents and offspring. Histopathological examinations were also conducted.[7][8][9][10]

Signaling Pathways and Mechanisms of Toxicity

This compound exerts its biological effects through the modulation of several key signaling pathways. Its ability to act as a phosphatase inhibitor is central to many of these actions.

MAPK/ERK Signaling Pathway

This compound has been shown to activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This activation is independent of the insulin receptor and is thought to be mediated through G-protein coupled receptors. The activation cascade involves Ras, Raf-1, MEK1/2, and finally ERK1/2. This pathway is crucial for processes like cell proliferation, differentiation, and survival.[11][12][13]

Activation of the MAPK/ERK signaling pathway by this compound.

Oxidative Stress Pathway

Several studies suggest that oxidative stress is a significant mechanism in the toxicity of this compound. Exposure has been linked to an increase in Reactive Oxygen Species (ROS) and alterations in the activity of antioxidant enzymes.[14]

Induction of oxidative stress by this compound.

PI3K/Akt Signaling Pathway

In certain cell types, this compound has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. This is particularly relevant in the context of its neuroprotective and cell differentiation effects. The activation of this pathway, in synergy with the MAPK/ERK pathway, promotes neuronal differentiation.[13] this compound may also indirectly modulate this pathway by inhibiting PTEN, a negative regulator of PI3K/Akt signaling.[12]

Modulation of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a comprehensive toxicological evaluation of this compound, integrating in vivo studies with mechanistic investigations.

General workflow for toxicological evaluation of this compound.

Conclusion

The toxicological profile of this compound is complex, with effects observed across multiple organ systems and involving various molecular pathways. While it demonstrates potential as a therapeutic agent, particularly for metabolic disorders, its toxicological properties, including renal and potential reproductive effects, necessitate careful consideration in any drug development program. The data presented in this guide underscore the importance of dose- and duration-dependent effects and highlight the need for continued research to fully elucidate the mechanisms of toxicity and to establish safe exposure limits for human applications.

References

- 1. This compound | Na2O4W | CID 26052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. researchgate.net [researchgate.net]

- 5. NTP Technical Report on the Toxicology and Carcinogenesis Studies of this compound Dihydrate (CASRN 10213-10-2) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Conclusions - NTP Technical Report on the Toxicology and Carcinogenesis Studies of this compound Dihydrate (CASRN 10213-10-2) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The potential reproductive, neurobehavioral and systemic effects of soluble this compound exposure in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. researchgate.net [researchgate.net]

- 10. Neurobehavioral effects of this compound exposure on rats and their progeny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preclinical and Clinical Studies for this compound: Application in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound: An Overview of Its Mechanism and Applications in Chemistry_Chemicalbook [chemicalbook.com]

- 13. digibug.ugr.es [digibug.ugr.es]

- 14. Effects of this compound on oxidative stress enzymes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Sodium Tungstate as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Sodium tungstate (Na₂WO₄) has emerged as a versatile and efficient catalyst in a variety of organic transformations, particularly in oxidation reactions.[1] Its low cost, low toxicity, and stability make it an attractive option for sustainable chemical synthesis. This document provides detailed application notes and protocols for the use of this compound as a catalyst in key organic reactions, including the epoxidation of alkenes, the oxidation of alcohols, and the oxidation of sulfides. The protocols primarily focus on systems that utilize hydrogen peroxide (H₂O₂) as a green and atom-economical oxidant.

Epoxidation of Alkenes

This compound, in conjunction with hydrogen peroxide, serves as an effective catalytic system for the epoxidation of a wide range of alkenes. The reaction often employs a phase-transfer catalyst (PTC) to facilitate the interaction between the aqueous oxidant phase and the organic substrate phase. Prominent methodologies include the Venturello and Noyori catalytic systems.

Data Presentation: Epoxidation of Alkenes

| Substrate | Catalyst System | Reaction Conditions | Yield (%) | Reference(s) |

| Cyclooctene | Na₂WO₄, H₃PO₄, Aliquat 336 | H₂O₂, 1,2-dichloroethane, 70°C, 1.5 h | 88 | [2] |

| 1-Octene | Na₂WO₄, H₃PO₄, Aliquat 336 | H₂O₂, 1,2-dichloroethane, 70°C, 1.5 h | 72 | [2] |

| Styrene | Na₂WO₄, H₃PO₄, Aliquat 336 | H₂O₂, 1,2-dichloroethane, 70°C, 1.5 h | 75 | [2] |

| Cyclohexene | Na₂WO₄, [CH₃(n-C₈H₁₇)₃N]HSO₄ | 30% H₂O₂, 90°C, 2 h | 98 (adipic acid) | [3] |

| Dicyclopentadiene | Na₂WO₄, H₃PO₄, Aliquat 336 | H₂O₂, Chloroform/Water, 60°C | High Conversion | [4] |

Experimental Protocol: Epoxidation of Cyclooctene (Venturello System)

This protocol is adapted from the Venturello catalytic system.[2]

Materials:

-

Cyclooctene

-

This compound dihydrate (Na₂WO₄·2H₂O)

-

85% Phosphoric acid (H₃PO₄)

-

Aliquat 336 (tricaprylylmethylammonium chloride)

-

30% Hydrogen peroxide (H₂O₂)

-

1,2-Dichloroethane

-

Sodium sulfite (Na₂SO₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a condenser, add cyclooctene (e.g., 10 mmol), 1,2-dichloroethane (20 mL), this compound dihydrate (0.2 mmol), phosphoric acid (0.1 mmol), and Aliquat 336 (0.2 mmol).

-

Heat the mixture to 70°C with vigorous stirring.

-

Slowly add 30% hydrogen peroxide (12 mmol) dropwise over 30 minutes.

-

Maintain the reaction at 70°C for 1.5 hours. Monitor the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the excess peroxide by the slow addition of a saturated sodium sulfite solution until a negative test is obtained with peroxide test strips.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.

-

Purify the product by distillation or column chromatography.

Oxidation of Alcohols

This compound catalyzes the oxidation of primary and secondary alcohols to the corresponding aldehydes and ketones, respectively, using hydrogen peroxide. This method is a green alternative to traditional heavy-metal-based oxidants. The reaction can be performed under solvent-free conditions or in various solvents.